molecular formula C16H18N4OS B2360133 3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891124-20-2

3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2360133
CAS No.: 891124-20-2
M. Wt: 314.41
InChI Key: MZUIGSKQIKQVGF-UHFFFAOYSA-N
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Description

3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a complex organic compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-methylbenzyl chloride with thiourea to form 3-methylbenzylthiourea. This intermediate is then reacted with 5-propyl-1,2,4-triazole-3-carboxylic acid under acidic conditions to yield the desired triazolopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazolopyrimidine core with a thioether and propyl group makes it a versatile compound for various applications.

Biological Activity

3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 3-[(3-methylbenzyl)thio]-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
  • Molecular Formula : C₁₆H₁₈N₄OS
  • Molecular Weight : 314.4 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to act as an enzyme inhibitor and receptor modulator. The compound potentially inhibits various kinases and phosphodiesterases, which are critical in cellular signaling pathways.

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : Compounds similar to this compound have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have explored the anticancer potential of triazolopyrimidine derivatives:

  • Case Study : A derivative exhibited an IC50 value of 140 nM against the GSK-3β enzyme, indicating strong inhibitory activity compared to standard inhibitors . Furthermore, derivatives were tested against various human cancer cell lines (e.g., HCT116, MCF-7), showing promising antiproliferative effects .

Neuroprotective Effects

The compound's potential neuroprotective properties have also been investigated:

  • Mechanism : It may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. This suggests a role in conditions such as Alzheimer's disease.

Research Findings Summary Table

Biological ActivityTarget/PathwayIC50 ValueReference
AntimicrobialStaphylococcus aureusNot specified
AnticancerGSK-3β140 nM
NeuroprotectionOxidative stress pathwaysNot specified

Properties

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-3-5-13-9-14(21)17-15-18-19-16(20(13)15)22-10-12-7-4-6-11(2)8-12/h4,6-9H,3,5,10H2,1-2H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUIGSKQIKQVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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